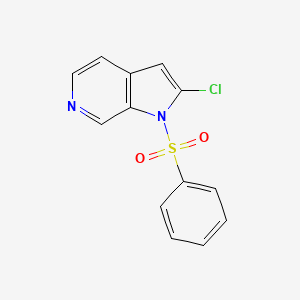![molecular formula C9H8N2O B567885 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 1315359-91-1](/img/structure/B567885.png)
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It’s used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O/c1-7-3-2-4-9-10-5-8 (6-12)11 (7)9/h2-6H,1H3 . The molecular weight is 160.18 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 160.17 g/mol . The exact physical and chemical properties specific to “5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the sources I found.
科学的研究の応用
- Imidazo[1,2-a]pyridine derivatives, including 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, have potential in materials science. Researchers have explored their luminescent properties, making them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .
- The compound’s structure suggests it could be a valuable scaffold for designing anti-cancer agents. Researchers have investigated its potential as a lead compound for developing novel chemotherapeutic drugs .
- Due to its fluorescence properties, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can serve as a fluorescent probe. It has been used in confocal microscopy and cellular imaging studies, aiding in visualizing biological processes .
- Researchers have explored the compound’s reactivity in organic synthesis. It can participate in various reactions, including condensation, cyclization, and cross-coupling. Additionally, it may serve as a ligand in catalytic processes .
- Scientists have investigated the photophysical properties of this compound, including its absorption and emission spectra. Understanding these properties is crucial for its potential applications in light-emitting materials and sensors .
- Although not directly related to 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, its analogs (such as 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) have been studied as potential anti-tuberculosis agents. These analogs showed promising results in reducing bacterial load in a TB mouse model .
Materials Science and Optoelectronics
Anti-Cancer Drug Development
Fluorescent Probes and Imaging Agents
Organic Synthesis and Catalysts
Photophysical Studies
Tuberculosis Drug Development
Safety And Hazards
将来の方向性
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with a focus on improving the ecological impact of the classical schemes .
特性
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLHXTNWZCCESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)







![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)